Methyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate

Description

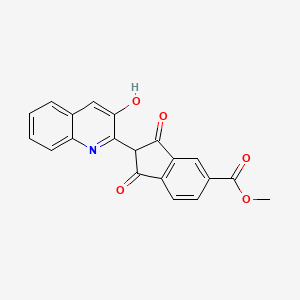

Methyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate (CAS: 78333-60-5) is a structurally complex indene derivative featuring a fused quinoline moiety and ester functionality. Its molecular formula is C₂₁H₁₅NO₅, with a molecular weight of 369.35 g/mol. The compound’s core structure includes a 1,3-dioxo-indene backbone substituted with a 3-hydroxy-2-quinolyl group at position 2 and a methyl ester at position 5 .

Properties

CAS No. |

78333-60-5 |

|---|---|

Molecular Formula |

C20H13NO5 |

Molecular Weight |

347.3 g/mol |

IUPAC Name |

methyl 2-(3-hydroxyquinolin-2-yl)-1,3-dioxoindene-5-carboxylate |

InChI |

InChI=1S/C20H13NO5/c1-26-20(25)11-6-7-12-13(8-11)19(24)16(18(12)23)17-15(22)9-10-4-2-3-5-14(10)21-17/h2-9,16,22H,1H3 |

InChI Key |

SBUMJOJXIRIWBJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C=C3O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate involves several steps. One common method includes the reaction of 2-(3-hydroxy-2-quinolyl)-1,3-dioxoindane-5-carbonyl chloride with methanol under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .

Chemical Reactions Analysis

Methyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Methyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.

Medicine: Its anti-inflammatory properties are explored for developing new anti-inflammatory drugs.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Ester Analogues

The ethyl ester derivative, ethyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate (CAS: 57258-90-9), shares the same indene-quinolyl backbone but substitutes the methyl ester with an ethyl group. Key differences include:

- Lipophilicity : The ethyl ester’s longer alkyl chain increases logP by ~0.5 units compared to the methyl derivative, influencing solubility and membrane permeability .

- Synthetic Yield: Methyl esters often exhibit higher crystallinity during synthesis due to reduced steric hindrance, as noted in solvent optimization studies for similar indene carboxylates .

Chloro-Substituted Derivatives

Key distinctions:

- Reactivity: The chloro derivative lacks the quinoline’s hydrogen-bonding capacity, reducing its participation in π-π stacking or intermolecular hydrogen bonds .

- Synthesis: Chloro-substituted indenes require halogenated precursors and controlled hydrolysis to avoid epoxy impurities, whereas the quinolyl group necessitates palladium-catalyzed coupling (e.g., Pd/C-mediated arylation) .

Pharmacologically Active Analogues

Donepezil Hydroxy Keto Impurity (CAS: 197010-20-1) shares a 5,6-dimethoxyindan-1-one core but incorporates a benzylpiperidine group instead of the quinolyl moiety. Comparative insights:

- Bioactivity: The quinolyl group in the target compound may enhance binding to acetylcholinesterase’s peripheral anionic site, unlike the piperidine in Donepezil derivatives, which targets the catalytic site .

- Thermal Stability: The quinoline ring system improves thermal stability (decomposition temperature >250°C) compared to aliphatic amine-containing analogues .

Physicochemical and Spectral Properties

Table 1: Key Properties of Methyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate and Analogues

Spectral Analysis Highlights:

- ¹H NMR: The quinolyl proton signals (δ 8.5–9.0) distinguish the target compound from phenyl- or indole-substituted analogues (e.g., δ 7.5–8.2 for indole in ) .

- MS Fragmentation : The methyl ester shows a base peak at m/z 369 ([M]⁺), while the ethyl analogue fragments at m/z 395 ([M]⁺) with a characteristic loss of –OCH₂CH₃ .

Crystallographic and Hydrogen-Bonding Analysis

- Crystal Packing: The quinolyl group facilitates C–H⋯O hydrogen bonds (graph-set notation: R₂²(8)) between the quinoline’s hydroxyl and the indene’s carbonyl groups, stabilizing the lattice .

- Comparison with Indole Derivatives: Indole-substituted indenes (e.g., ) exhibit weaker π-π interactions due to less planar aromatic systems compared to quinoline .

Biological Activity

Methyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate (CAS No. 78333-60-5) is an organic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

- Molecular Formula : CHNO

- Molecular Weight : 347.32 g/mol

- Structure : The compound features a unique indene-dione core structure with a hydroxylated quinoline substituent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that this compound can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and EACC (esophageal adenocarcinoma). The proposed mechanism involves the activation of caspase pathways and modulation of pro-apoptotic factors, leading to increased rates of apoptosis.

Case Study 1: Anticancer Effects

A study conducted on the effects of this compound on cancer cell lines revealed a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment with the compound, suggesting its potential as a therapeutic agent against cancer.

Antioxidant Activity

This compound has also demonstrated significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against multi-drug resistant bacterial strains. Research indicates that certain derivatives show activity comparable to standard antibiotics, suggesting their potential application in treating resistant infections.

Case Study 2: Antimicrobial Efficacy

In a comparative study against resistant bacterial strains, derivatives of the compound displayed potent antimicrobial activity. This finding supports further exploration of its use in clinical settings for treating infections caused by resistant pathogens .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.